molecular formula C10H20O3 B1200986 4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol CAS No. 58506-22-2

4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol

Cat. No. B1200986
CAS RN: 58506-22-2
M. Wt: 188.26 g/mol
InChI Key: KANCZQSRUGHECB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R, 2R, 4S)-p-Menthane-1, 2, 8-triol, also known as HPMCD compound, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes (1R, 2R, 4S)-p-Menthane-1, 2, 8-triol exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, (1R, 2R, 4S)-p-menthane-1, 2, 8-triol is primarily located in the cytoplasm. Outside of the human body, (1R, 2R, 4S)-p-menthane-1, 2, 8-triol can be found in fats and oils and herbs and spices. This makes (1R, 2R, 4S)-p-menthane-1, 2, 8-triol a potential biomarker for the consumption of these food products.

Scientific Research Applications

Hydrogen Storage and Energy Applications 4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol is investigated within the context of organic compounds for hydrogen storage, highlighting its potential in energy applications. Cycloalkanes, including methylcyclohexane derivatives, are assessed for their viability as hydrogen carriers due to their favorable physical properties, environmental safety, stability, and cost-effectiveness. These compounds, particularly methylcyclohexane, are explored for their efficiency and selectivity in dehydrogenation processes, essential for hydrogen release and storage. The research also delves into catalyst development and reactor design to optimize these processes, with noble metal-supported catalysts showing promising activity and selectivity. This exploration contributes to the broader effort to develop sustainable and efficient hydrogen storage solutions (Bourane et al., 2016).

Environmental and Toxicological Assessments The environmental impact and toxicity of related methylcyclohexane compounds are scrutinized, particularly in incidents like the Elk River chemical spill. These assessments provide critical insights into the acute and subchronic oral toxicity, skin sensitization, and mutagenic potentials of these compounds. Understanding the toxicological profiles of these chemicals, including their metabolites and derivatives, is crucial for environmental safety and public health, informing regulatory guidelines and safety measures for their use and management (Paustenbach et al., 2015).

Catalytic Processes and Chemical Synthesis The compound's relevance extends to catalytic oxidation processes, where its structural analogs serve as intermediates in producing industrially significant chemicals. Research in this area focuses on optimizing catalytic conditions to control the oxidation of cyclohexene derivatives, aiming for selectivity towards desired products. These findings are pivotal for chemical synthesis, offering pathways to synthesize valuable intermediates with applications ranging from pharmaceuticals to materials science (Cao et al., 2018).

Biochemical Studies and Potential Therapeutic Applications Investigations into the biochemical interactions and therapeutic potentials of compounds structurally similar to 4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol highlight their significance in biomedical research. These studies explore the mechanisms of action, potential therapeutic targets, and the efficacy of these compounds in various disease models, contributing to the development of novel treatments and understanding of disease pathologies (Nordberg, 2007).

properties

IUPAC Name

4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-9(2,12)7-4-5-10(3,13)8(11)6-7/h7-8,11-13H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANCZQSRUGHECB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1O)C(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30974063
Record name 4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30974063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (1R,2R,4S)-p-Menthane-1,2,8-triol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039893
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol

CAS RN

58506-22-2, 103665-38-9
Record name 1,2-Cyclohexanediol, 4-(1-hydroxy-1-methylethyl)-1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058506222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30974063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2R,4S)-p-Menthane-1,2,8-triol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039893
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

134 - 135 °C
Record name (1R,2R,4S)-p-Menthane-1,2,8-triol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039893
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol
Reactant of Route 2
4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol
Reactant of Route 3
Reactant of Route 3
4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol
Reactant of Route 4
Reactant of Route 4
4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol
Reactant of Route 5
4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol
Reactant of Route 6
Reactant of Route 6
4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.